methyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-(3-chlorophenyl)penta-2,4-dienoate
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Overview
Description
(2Z,4z)-methyl 2-(bromomethyl)-5-chloro-5-(3-chloro phenyl)penta-2,4-dienoate is an organic compound with a complex structure featuring multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,4z)-methyl 2-(bromomethyl)-5-chloro-5-(3-chloro phenyl)penta-2,4-dienoate typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, which are then subjected to bromination and esterification reactions under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process typically includes rigorous purification steps, such as recrystallization and chromatography, to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2Z,4z)-methyl 2-(bromomethyl)-5-chloro-5-(3-chloro phenyl)penta-2,4-dienoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Substitution: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
(2Z,4z)-methyl 2-(bromomethyl)-5-chloro-5-(3-chloro phenyl)penta-2,4-dienoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (2Z,4z)-methyl 2-(bromomethyl)-5-chloro-5-(3-chloro phenyl)penta-2,4-dienoate exerts its effects involves interactions with specific molecular targets. The bromomethyl group is reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially disrupting their function. The compound may also interact with cellular pathways involved in oxidative stress and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Similar in having multiple chlorine atoms and an aromatic ring.
Ringer’s lactate solution: Though not structurally similar, it is used in medical applications like (2Z,4z)-methyl 2-(bromomethyl)-5-chloro-5-(3-chloro phenyl)penta-2,4-dienoate.
Properties
CAS No. |
1242316-95-5 |
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Molecular Formula |
C13H11BrCl2O2 |
Molecular Weight |
350.0 g/mol |
IUPAC Name |
methyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-(3-chlorophenyl)penta-2,4-dienoate |
InChI |
InChI=1S/C13H11BrCl2O2/c1-18-13(17)10(8-14)5-6-12(16)9-3-2-4-11(15)7-9/h2-7H,8H2,1H3/b10-5+,12-6- |
InChI Key |
BGZFYCXBOWGOBX-LGPPMJGUSA-N |
Isomeric SMILES |
COC(=O)/C(=C/C=C(/C1=CC(=CC=C1)Cl)\Cl)/CBr |
Canonical SMILES |
COC(=O)C(=CC=C(C1=CC(=CC=C1)Cl)Cl)CBr |
Origin of Product |
United States |
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